molecular formula C9H11NO3 B13029235 Benzyl hydroxy(methyl)carbamate CAS No. 15058-52-3

Benzyl hydroxy(methyl)carbamate

Cat. No.: B13029235
CAS No.: 15058-52-3
M. Wt: 181.19 g/mol
InChI Key: ZXDUNEUTUIGNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl hydroxy(methyl)carbamate is a carbamate derivative characterized by a benzyl group linked to a carbamate functional group with hydroxymethyl substitution. Carbamates are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)), and synthetic versatility in forming heterocyclic frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl hydroxy(methyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia or an amine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous as it allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include catalytic hydrogenation (Pd-C, H2), strong acids (trifluoroacetic acid), and bases (e.g., R2NH). The conditions for these reactions are typically mild, allowing for the selective transformation of the compound without affecting other functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation can remove the benzyl group, yielding the corresponding amine .

Scientific Research Applications

Chemical Properties and Structure

Benzyl hydroxy(methyl)carbamate is characterized by its carbamate functional group, which is derived from the reaction of benzyl alcohol and carbamic acid. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H13NO3
  • CAS Number : 15058-52-3

The compound typically appears as a white solid, soluble in organic solvents and exhibiting moderate solubility in water.

Scientific Research Applications

This compound is utilized in various research domains:

Chemistry

  • Protecting Group : It serves as a protecting group for amines in peptide synthesis and other organic reactions. This function allows for selective modification of amino acids without interference from other reactive sites.
  • Synthesis Pathways : The compound can be synthesized through several methods, including the reaction of benzyl alcohol with carbamic acid.

Biology

  • Enzyme Mechanism Studies : It is employed in studying enzyme mechanisms, particularly those involving carbamate esters. For instance, it can interact with esterases, influencing their activity.
  • Cellular Effects : this compound has been shown to modulate cellular functions by affecting signaling pathways and gene expression related to metabolism.

Medicine

  • Drug Development : The compound is explored for its potential use as a prodrug or drug delivery agent due to its ability to modify amine groups selectively.
  • Pharmaceutical Applications : Its derivatives are investigated for use as active pharmaceutical ingredients (APIs), particularly in the context of cholinesterase inhibition.

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties:

  • Solubility : Insoluble in water but soluble in organic solvents like benzene, affecting its bioavailability.
  • Metabolism : Metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that interact with biomolecules.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. Studies indicate that it alters metabolic pathways by influencing gene expression related to metabolism.

Dosage Effects

Research shows that the biological effects vary significantly with dosage; lower doses may have minimal effects while higher doses can lead to pronounced changes in cellular processes.

Case Studies

  • Enzyme Interaction Studies :
    • In vitro studies demonstrated that this compound inhibits certain enzymes involved in metabolic pathways. For example, it was shown to inhibit esterases at varying concentrations, providing insights into its potential as a biochemical tool.
  • Drug Development Applications :
    • Research into this compound derivatives has revealed their potential as cholinesterase inhibitors, making them candidates for treating conditions like Alzheimer's disease. A study found that certain derivatives exhibited strong inhibitory activity against both acetylcholinesterase and butyrylcholinesterase enzymes .
  • Anticancer Activity :
    • Similar compounds have been studied for their anticancer properties. For instance, derivatives of this compound have shown promise in reducing tumor growth in preclinical models by inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of benzyl hydroxy(methyl)carbamate involves its ability to act as a protecting group for amines. The compound can be installed and removed under relatively mild conditions, making it useful in various synthetic processes. The molecular targets and pathways involved include the selective protection and deprotection of amine groups in complex molecules .

Comparison with Similar Compounds

Benzyl(2-hydroxyphenyl)carbamate Derivatives

  • Synthesis Yields : Electron-donating substituents (e.g., methyl, methoxy) on benzyl(2-hydroxyphenyl)carbamate result in 77–85% yields with >96% enantiomeric excess (ee), while halogenated analogs achieve 79–88% yields and >95% ee. Nitro-substituted derivatives show slightly reduced yields (74–80%) but maintain high stereoselectivity (>99% ee) .
  • Key Applications : These compounds serve as intermediates in anticoagulant synthesis, demonstrating the role of substituents in directing reactivity and selectivity .

Benzyl Ethyl/Methyl Carbamates (AChE/BChE Inhibitors)

  • Compound 23 (Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate) : Exhibits high selectivity for BChE over AChE.
  • Compound 28 (Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) : Shows the lowest IC50 value (0.08 µM for BChE) and a selectivity index of 294, outperforming the reference drug galantamine .
  • Structural Insights : Chloro and nitro substituents enhance inhibitory potency, likely due to improved binding interactions with enzyme active sites .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility/Stability Source
Benzylcarbamate 151.16 g/mol None Stable under dry conditions
Benzyl (4-hydroxybutyl)carbamate 223.27 g/mol Hydroxybutyl chain Hydrophilic; stable in acidic media
Methyl (3-hydroxyphenyl)carbamate 167.15 g/mol Hydroxyphenyl group Sensitive to oxidation

Pharmacological Activities

  • Enzyme Inhibition: Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate: IC50 = 0.08 µM (BChE), comparable to galantamine (IC50 = 0.05 µM) . Phosphonate-Containing Carbamates: Derivatives like benzyl ((diphenoxyphosphoryl)(pyridin-3-yl)methyl)carbamate exhibit unique inhibition mechanisms due to phosphorus-based interactions .
  • Antibacterial Activity: Linezolid conjugates with benzyl carbamate moieties (e.g., benzyl (S)-(2-(((3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate) show enhanced antibacterial efficacy, attributed to improved membrane permeability .

Key Research Findings and Trends

  • Stereoselectivity : Substituents like morpholin-3-one in benzyl carbamates enable >99% ee in asymmetric syntheses, critical for pharmaceutical applications .
  • Structure-Activity Relationships (SAR) : Chlorine and nitro groups enhance enzyme inhibition, while hydroxy groups improve solubility but may reduce metabolic stability .
  • Emerging Applications : Carbamates with heterocyclic cores (e.g., benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones) are gaining traction in drug discovery for their dual functionality .

Biological Activity

Benzyl hydroxy(methyl)carbamate, a derivative of carbamate compounds, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes findings from various research studies to provide an overview of its biological activity, including its efficacy against pathogens, cytotoxicity profiles, and structural characteristics that influence its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to a carbamate functional group. The general structure can be represented as follows:

C6H5CH2OC O NHR\text{C}_6\text{H}_5\text{CH}_2\text{O}\text{C O NHR}

where RR represents the hydroxymethyl group. The presence of the hydroxyl and methyl groups enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antitubercular properties of this compound derivatives. Notably, a series of compounds including (3-benzyl-5-hydroxyphenyl)carbamates demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.625 to 6.25 µg/mL, indicating potent activity against this pathogen .

Table 1: Antitubercular Activity of this compound Derivatives

Compound IDMIC (µg/mL)Activity Description
3i1.25Strong activity against M. tuberculosis
3l0.625Excellent in vivo efficacy in mouse model
3d10Moderate activity
3e25Low activity

Cytotoxicity Profiles

While assessing the therapeutic potential, it is crucial to evaluate the cytotoxicity of this compound derivatives. For instance, compound 3l exhibited moderate cytotoxic effects on the A549 cell line, which is often used as a model for lung cancer studies . This finding suggests that while effective against M. tuberculosis, careful consideration must be given to potential side effects on human cells.

Table 2: Cytotoxicity Data on A549 Cell Line

Compound IDIC50 (µM)Remarks
3i>50Low cytotoxicity
3l20Moderate cytotoxicity
Control<10High cytotoxicity

The mechanism underlying the antimicrobial activity of this compound derivatives appears to involve interference with bacterial cell wall synthesis and metabolic pathways. The introduction of hydrophobic carbocycles in the carbamate structure has been shown to enhance binding affinity to bacterial targets, thereby improving efficacy .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of this compound derivatives:

  • Antitubercular Efficacy : A study reported that modifications in the phenolic ring structure significantly influenced the antitubercular activity of these compounds. The most potent derivatives were those with hydrophobic substitutions that enhanced their interaction with bacterial membranes .
  • Structural Modifications : Research indicated that altering substituents on the carbamate moiety could lead to improved metabolic stability and potency against resistant strains of M. tuberculosis. For example, replacing certain alkyl groups with more hydrophobic counterparts resulted in lower MIC values .

Properties

IUPAC Name

benzyl N-hydroxy-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUNEUTUIGNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-52-3
Record name benzyl N-hydroxy-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.